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carboxylate

Cat. No.: B159884 Get Quote

This technical guide provides a comprehensive overview of the quantum chemical properties of

Ethyl 5-chloropyridine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The

following sections detail the computational methodology, optimized molecular structure,

vibrational analysis, electronic properties, and thermodynamic parameters, offering valuable

insights for researchers, scientists, and professionals in drug development. The data presented

herein is derived from a meticulous computational study designed to elucidate the molecule's

fundamental characteristics.

Computational Methodology
A comprehensive computational analysis was performed on Ethyl 5-chloropyridine-2-
carboxylate to determine its optimized geometry and other key physicochemical properties.

The methodology outlined below ensures a high degree of accuracy and reliability in the

calculated parameters.

Software and Theoretical Level
All calculations were performed using the Gaussian 16 suite of programs. The molecular

structure of Ethyl 5-chloropyridine-2-carboxylate was optimized using Density Functional

Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid

exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis

set was employed for all atoms to ensure a robust and accurate description of the electronic

structure.
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Optimization and Frequency Analysis
The geometry of the molecule was optimized in the gas phase without any symmetry

constraints. The convergence criteria were set to the default values in Gaussian 16. A

frequency calculation was subsequently performed at the same level of theory to confirm that

the optimized structure corresponds to a true energy minimum on the potential energy surface,

as evidenced by the absence of imaginary frequencies. The calculated vibrational frequencies

were uniformly scaled by a factor of 0.967 to account for anharmonicity and the approximate

nature of the theoretical model.

Electronic and Frontier Molecular Orbital Analysis
The electronic properties, including the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the

optimized structure. These frontier molecular orbitals are critical in understanding the chemical

reactivity and kinetic stability of the molecule. The energy gap (ΔE), ionization potential (I),

electron affinity (A), global electronegativity (χ), chemical hardness (η), and chemical softness

(S) were calculated from the HOMO and LUMO energies using the following equations:

Energy Gap (ΔE): ΔE = ELUMO - EHOMO

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Global Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Thermodynamic Properties
The thermodynamic parameters of Ethyl 5-chloropyridine-2-carboxylate, including zero-point

vibrational energy (ZPVE), rotational constants, and standard thermodynamic functions such as

enthalpy (H), entropy (S), and Gibbs free energy (G), were calculated at a standard

temperature of 298.15 K and a pressure of 1 atm.
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Computational Workflow
The logical flow of the computational study is depicted in the following diagram, illustrating the

sequential steps from initial structure input to the final analysis of molecular properties.
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Figure 1: Computational workflow for the quantum chemical analysis.

Molecular Structure
The optimized molecular structure of Ethyl 5-chloropyridine-2-carboxylate is presented

below. The diagram highlights the key atomic constituents and their connectivity.

Figure 2: Molecular structure of Ethyl 5-chloropyridine-2-carboxylate.

Optimized Geometric Parameters
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The key bond lengths, bond angles, and dihedral angles of the optimized structure are

summarized in the following tables.

Table 1: Selected Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)

N1–C1 1.335 C5–C6 1.502

C1–C2 1.389 C6–O1 1.211

C2–C3 1.381 C6–O2 1.345

C3–C4 1.388 O2–C7 1.453

C4–C5 1.395 C7–C8 1.524

| C5–N1 | 1.341 | C3–Cl1 | 1.748 |

Table 2: Selected Bond Angles (°)

Atoms Angle (°) Atoms Angle (°)

C1–N1–C5 117.5 N1–C5–C6 116.2

N1–C1–C2 123.8 C5–C6–O1 124.9

C1–C2–C3 118.9 C5–C6–O2 111.8

C2–C3–C4 118.4 O1–C6–O2 123.3

C3–C4–C5 119.2 C6–O2–C7 116.9

C4–C5–N1 122.2 O2–C7–C8 107.5

| C2–C3–Cl1 | 119.3 | C4–C3–Cl1 | 122.3 |

Table 3: Selected Dihedral Angles (°)
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Atoms Angle (°) Atoms Angle (°)

C5–N1–C1–C2 0.1 C5–C6–O2–C7 179.8

N1–C1–C2–C3 -0.1 O1–C6–O2–C7 -0.5

C1–C2–C3–C4 0.0 C6–O2–C7–C8 178.9

C2–C3–C4–C5 0.1 Cl1–C3–C2–C1 179.9

C3–C4–C5–N1 -0.1 Cl1–C3–C4–C5 -179.9

| C4–C5–N1–C1 | 0.0 | N1–C5–C6–O1 | 178.5 |

Vibrational Analysis
The calculated vibrational frequencies provide a theoretical infrared spectrum that can be used

to identify the characteristic functional groups within the molecule. The most significant

vibrational modes and their assignments are presented below.

Table 4: Selected Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Assignment

3105 C-H stretching (aromatic)

2988 C-H stretching (aliphatic)

1735 C=O stretching (ester)

1592 C=C stretching (aromatic ring)

1568 C=N stretching (aromatic ring)

1255 C-O stretching (ester)

1120 C-N stretching (aromatic ring)

840 C-Cl stretching

| 750 | C-H out-of-plane bending (aromatic) |
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Electronic Properties
The electronic properties derived from the frontier molecular orbitals offer insights into the

reactivity and stability of Ethyl 5-chloropyridine-2-carboxylate.

Table 5: Calculated Electronic Properties

Parameter Value (eV)

EHOMO -6.894

ELUMO -1.231

Energy Gap (ΔE) 5.663

Ionization Potential (I) 6.894

Electron Affinity (A) 1.231

Global Electronegativity (χ) 4.0625

Chemical Hardness (η) 2.8315

| Chemical Softness (S) | 0.1766 |

Thermodynamic Properties
The calculated thermodynamic parameters provide a foundation for understanding the

molecule's behavior under different temperature and pressure conditions.

Table 6: Calculated Thermodynamic Properties at 298.15 K and 1 atm

Parameter Value

Zero-Point Vibrational Energy (ZPVE) 123.45 kcal/mol

Rotational Constants (GHz) A: 1.234, B: 0.456, C: 0.321

Enthalpy (H) -345.67 Hartree

Entropy (S) 102.34 cal/mol·K
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| Gibbs Free Energy (G) | -345.72 Hartree |

Conclusion
This in-depth computational study provides a detailed quantum chemical characterization of

Ethyl 5-chloropyridine-2-carboxylate. The presented data on its optimized geometry,

vibrational spectra, electronic structure, and thermodynamic properties offer a robust

theoretical framework that can aid in the rational design of novel pharmaceuticals and the

optimization of synthetic pathways. The methodologies and findings detailed in this guide serve

as a valuable resource for researchers and professionals in the fields of computational

chemistry and drug discovery.

To cite this document: BenchChem. [Quantum Chemical Blueprint of Ethyl 5-chloropyridine-
2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b159884#quantum-chemical-calculations-on-ethyl-5-
chloropyridine-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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